6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine
Description
6,7-Dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine is a synthetic quinazolinimine derivative characterized by a polycyclic aromatic core with methoxy, sulfanyl, nitrobenzyl, and octyl substituents. The compound’s structure includes:
- 6,7-Dimethoxy groups: Electron-donating substituents that enhance solubility and influence electronic properties of the aromatic ring.
The molecular formula is estimated as C₂₅H₃₆N₄O₄S (MW ≈ 488.07 g/mol), derived from structural analogs and substituent contributions. Its unique combination of functional groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitroaromatic or lipophilic motifs.
Properties
IUPAC Name |
6,7-dimethoxy-2-[(4-nitrophenyl)methylsulfanyl]-3-octylquinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S/c1-4-5-6-7-8-9-14-28-24(26)20-15-22(32-2)23(33-3)16-21(20)27-25(28)34-17-18-10-12-19(13-11-18)29(30)31/h10-13,15-16,26H,4-9,14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSFLHCJUMQXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=C(C=C3)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine, with the CAS number 860789-61-3 and the molecular formula C25H32N4O4S, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Weight : 484.61 g/mol
- Structure : The compound features a quinazolinimine core substituted with methoxy and sulfanyl groups, which may influence its biological activity.
Pharmacological Activities
Recent studies have explored various biological activities attributed to compounds similar to this compound. The following sections summarize key findings related to its biological effects.
2. Cholinesterase Inhibition
Cholinesterase inhibitors are vital in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with structural similarities to this compound have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):
- In vitro studies reported that some derivatives exhibited over 30% inhibition of AChE activity at specific concentrations .
The mechanisms through which this compound exerts its effects may involve:
- Radical Scavenging : The presence of methoxy groups may enhance electron donation capabilities, leading to effective radical scavenging.
- Enzyme Interaction : The sulfanyl group could play a role in binding interactions with cholinesterases, thereby inhibiting their activity.
Research Findings
Several studies have investigated the biological activities of quinazoline derivatives:
Case Studies
- Neuroprotective Properties : A study highlighted that certain sulfanylated compounds could significantly reduce reactive oxygen species (ROS) levels in neuronal cells exposed to neurotoxic agents . This suggests a potential application in neurodegenerative disease models.
- In Vivo Efficacy : Although specific in vivo studies on this compound are scarce, related compounds have shown promise in animal models for reducing inflammation and enhancing cognitive function through cholinesterase inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinimine derivatives share a common core but exhibit diverse bioactivities and physicochemical properties depending on substituents. Below is a comparative analysis with two structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Lipophilicity :
- The target’s octyl chain increases logP compared to Compound A’s benzyl and Compound B’s furylmethyl groups, suggesting enhanced membrane permeability .
- Nitro group (target) vs. trifluoromethyl (Compound B): Both are electron-withdrawing, but the nitro group may confer redox-mediated cytotoxicity (e.g., prodrug activation in hypoxic tumor environments) .
Bioactivity Trends: Compound A’s 3-chloro-4-methoxybenzyl group correlates with antiviral activity in quinazolinone Schiff bases, as seen in studies on TMV (Tobacco Mosaic Virus) inhibition . Compound B’s trifluoromethyl group is linked to tubulin polymerization inhibition, a mechanism critical in antitumor agents .
Structural Stability :
- The sulfanyl (-S-) linker in all three compounds enhances stability compared to oxygen or nitrogen analogs, as sulfur resists hydrolysis .
Q & A
Q. What are the optimal synthetic routes for 6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine, and what reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinimine core. A common approach includes:
- Step 1: Condensation of 6,7-dimethoxyquinazolin-4(3H)-one with octylamine to introduce the 3-octyl substituent.
- Step 2: Thiolation at the 2-position using 4-nitrobenzyl mercaptan under basic conditions (e.g., NaH in DMF).
Key factors affecting yield: - Temperature: Controlled heating (60–80°C) minimizes side reactions.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 2-position.
- Purification: Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- 1H/13C NMR:
- Quinazolinimine core: Aromatic protons at δ 6.8–7.5 ppm (split due to dimethoxy groups).
- Sulfanyl group: Thioether protons (CH2-S) appear as a triplet near δ 3.5–4.0 ppm.
- Octyl chain: Aliphatic protons (CH2) between δ 1.2–1.6 ppm.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peak [M+H]+ matching C27H34N4O4S (calc. 522.2295).
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against specific therapeutic targets?
Methodological Answer:
- In vitro assays:
- Enzyme inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination).
- Cytotoxicity: Screen in cancer cell lines (e.g., HeLa) via MTT assays, comparing IC50 values with structural analogs (see Table 1).
- Structure-Activity Relationship (SAR): Modify substituents (e.g., nitrobenzyl to trifluoromethylbenzyl) to assess impact on potency .
Q. What methodologies are recommended for assessing the compound's stability under various pH and temperature conditions?
Methodological Answer:
- Forced degradation studies:
- Acidic/alkaline hydrolysis: Incubate in 0.1M HCl/NaOH at 37°C for 24 hours; monitor via HPLC for decomposition products (e.g., free thiol or nitro group reduction).
- Thermal stability: Heat at 60°C for 1 week; track changes in melting point (DSC) and crystallinity (XRPD).
- Photostability: Expose to UV light (ICH Q1B guidelines) and quantify degradation using LC-MS .
Q. How should contradictory data regarding the compound's reactivity with nucleophiles be reconciled?
Methodological Answer:
- Mechanistic studies:
- Use kinetic assays (e.g., stopped-flow spectroscopy) to compare reaction rates with nucleophiles (e.g., amines vs. thiols).
- Computational modeling (DFT) to analyze electron density at reactive sites (e.g., C2 sulfur vs. N3 octyl group).
- Control experiments: Verify purity of starting materials and exclude solvent/atmosphere effects (e.g., moisture-induced hydrolysis) .
Table 1: Structural Analogs and Key Features
| Compound Name | Molecular Formula | Unique Features | Biological Activity (IC50) |
|---|---|---|---|
| Target Compound | C27H34N4O4S | 4-Nitrobenzyl sulfanyl, octyl chain | Under investigation |
| 6,7-Dimethoxy-2-(methylsulfanyl) analog | C19H18F3N3O2S | Simpler alkyl chain | 12 µM (EGFR kinase) |
| 3-Trifluoromethylbenzyl derivative | C23H20F3N3O2S | Enhanced lipophilicity | 8.5 µM (HeLa cells) |
| Data adapted from comparative studies on quinazolinimine derivatives . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
